3-(2,5-Dimethoxyphenyl)-2-methylbenzoic acid
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Overview
Description
3-(2,5-Dimethoxyphenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a 2,5-dimethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 2-methylbenzoic acid.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with 2-methylbenzoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Oxidation: The resulting intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a benzoic acid group.
2,5-Dimethoxybenzoic acid: Lacks the methyl group on the benzoic acid core.
2,5-Dimethoxyphenylacetic acid: Contains an acetic acid group instead of a benzoic acid group.
Uniqueness
3-(2,5-Dimethoxyphenyl)-2-methylbenzoic acid is unique due to the presence of both the 2,5-dimethoxyphenyl group and the methyl group on the benzoic acid core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-12(5-4-6-13(10)16(17)18)14-9-11(19-2)7-8-15(14)20-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWVMXOHHPULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690815 |
Source
|
Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-99-0 |
Source
|
Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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